[4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutyl] ethenesulfonate
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Overview
Description
[4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutyl] ethenesulfonate is a complex organic compound that features a sulfonic acid ester group, a dimethyl-substituted butyl chain, and a tert-butyldiphenylsiloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethenesulfonic acid 2,2-dimethyl-4-(tert-butyldiphenylsiloxy)butyl ester typically involves multiple steps, including the protection of functional groups, esterification, and deprotection. One common method involves the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . The reaction conditions often involve the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
[4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutyl] ethenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄
Reduction: H₂/Ni, H₂/Rh, LiAlH₄
Substitution: NaOCH₃, LiAlH₄
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
[4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutyl] ethenesulfonate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethenesulfonic acid 2,2-dimethyl-4-(tert-butyldiphenylsiloxy)butyl ester involves its ability to form stable esters and protect functional groups during chemical reactions. The tert-butyldiphenylsiloxy group provides steric hindrance, preventing unwanted side reactions and enhancing the stability of the compound.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl Esters: Similar in structure but may lack the sulfonic acid ester group.
Boronic Esters: Used as protective groups in carbohydrate chemistry.
Uniqueness
[4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutyl] ethenesulfonate is unique due to its combination of a sulfonic acid ester group and a tert-butyldiphenylsiloxy group, providing both stability and reactivity in various chemical processes.
Properties
IUPAC Name |
[4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutyl] ethenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4SSi/c1-7-29(25,26)27-20-24(5,6)18-19-28-30(23(2,3)4,21-14-10-8-11-15-21)22-16-12-9-13-17-22/h7-17H,1,18-20H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRFUPOPTXVYDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(C)(C)COS(=O)(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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